(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and a propanoic acid moiety. It is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with a suitable chloro-substituted aromatic compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, resulting in reduced forms of the compound.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is used as a building block in peptide synthesis. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its structural features allow it to mimic natural amino acids, making it useful in various experimental setups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. For example, modifications to the aromatic ring or the Boc group could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but lacks the chloro and methyl substituents on the aromatic ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the methyl substituent on the aromatic ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: Similar structure but lacks the chloro substituent on the aromatic ring.
Uniqueness
The presence of both chloro and methyl substituents on the aromatic ring of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBXIJXTAUCPC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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